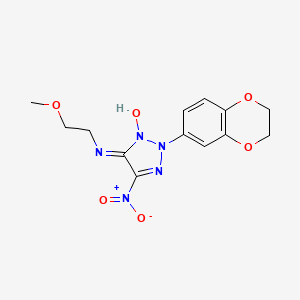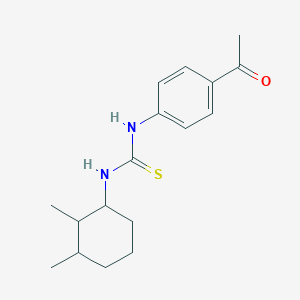
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea, also known as ADTU, is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADTU has been reported to exhibit promising biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines. In oxidative stress-related disorders, this compound has been reported to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In inflammation, this compound has been reported to reduce the infiltration of immune cells and decrease the levels of inflammatory mediators. In oxidative stress-related disorders, this compound has been reported to protect against oxidative damage and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This compound has also been reported to exhibit low toxicity in animal models. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and oxidative stress-related disorders. In cancer research, this compound has been reported to induce apoptosis and inhibit the proliferation of cancer cells. It has also been shown to reduce tumor growth in animal models. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the inflammation response in animal models. In oxidative stress-related disorders, this compound has been reported to exhibit antioxidant activity and protect against oxidative damage.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(2,3-dimethylcyclohexyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-11-5-4-6-16(12(11)2)19-17(21)18-15-9-7-14(8-10-15)13(3)20/h7-12,16H,4-6H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXYUCHBBPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4193435.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4193442.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193455.png)
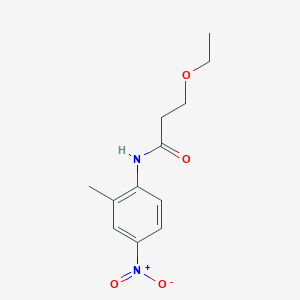
![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)
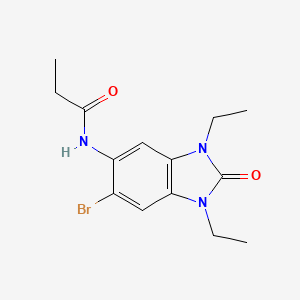
![3,3-dimethyl-2-methylene-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4193469.png)
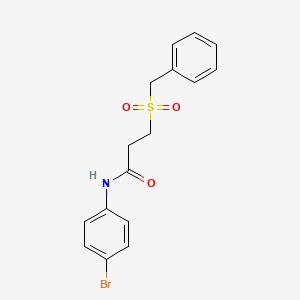
![ethyl 4-[(3-ethoxypropanoyl)amino]benzoate](/img/structure/B4193481.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4193490.png)
![methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4193500.png)
